Alloxazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Biochemical Research

Role in Vitamin B2

Alloxazine is a core component of riboflavin, also known as vitamin B2. Researchers study how alloxazine is processed in the body and its role in various biological functions like energy production, cellular function, and growth Source: National Institutes of Health, [National Institutes of Health Office of Dietary Supplements Vitamin B2 (Riboflavin): )].

Flavoenzymes

Alloxazine forms the basis for a class of enzymes called flavoenzymes. Scientists investigate how these enzymes participate in various cellular processes, including metabolism, detoxification, and gene expression Source: ScienceDirect, [Flavoenzymes: ].

Biophysical Research

- Fluorescence Properties: Alloxazine exhibits fluorescence, a property where it absorbs light at one wavelength and emits light at a longer wavelength. Researchers utilize this property in various biophysical assays to study cellular processes, protein interactions, and enzyme activity Source: Wiley Online Library, [Alloxazine-Based Fluorescent Probes for Monitoring Cellular Dynamics: ].

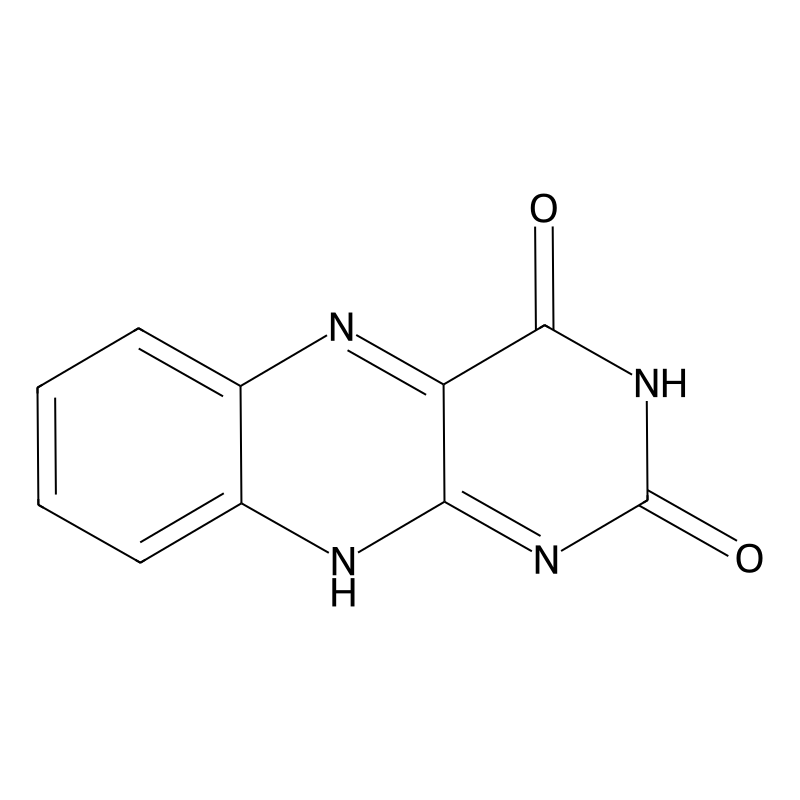

Alloxazine is a heterocyclic compound characterized by a tricyclic ring system, which is integral to various biologically significant molecules. It is closely related to the flavin family and exhibits tautomeric behavior, existing primarily in two forms: alloxazine and isoalloxazine. The compound's structure comprises nitrogen atoms that contribute to its unique chemical properties, making it a subject of interest in both organic chemistry and biochemistry .

- Tautomerization: Alloxazine can interconvert with isoalloxazine, a process influenced by environmental conditions such as solvent polarity .

- Oxidation and Reduction: Alloxazine is susceptible to oxidation and reduction reactions, which are crucial for its role in biological systems. For instance, it can participate in redox reactions that are essential for electron transfer processes .

- Cleavage Reactions: Heating alloxazine in basic conditions can lead to the formation of various derivatives, such as 2-hydroxyquinoxaline-3-carboxylic acid .

Several synthesis methods for alloxazine have been documented:

- Oxidative Synthesis: The traditional method involves the oxidation of specific precursors, such as tolualloxazine, to yield alloxazine. This method often requires controlled conditions to ensure high yields .

- Microwave-Assisted Techniques: Recent advancements have introduced microwave-assisted synthesis methods that enhance reaction efficiency and reduce synthesis time. This method allows for better control over reaction parameters, leading to higher purity products .

- Photochemical Methods: Some synthesis routes utilize photochemical processes that exploit light energy to facilitate the formation of alloxazine from simpler compounds .

Alloxazine has a range of applications across various fields:

- Energy Storage: As an organic electroactive compound, alloxazine is being explored for use in aqueous redox flow batteries due to its favorable redox properties .

- Biochemical Research: Its role as an electron carrier makes it valuable in studies related to metabolic pathways and enzyme mechanisms.

- Coordination Chemistry: Alloxazine derivatives are used to create coordination complexes with metals, which have potential applications in catalysis and materials science .

Interaction studies involving alloxazine focus on its behavior in different environments and its interactions with other molecules:

- Hydrogen Bonding: Alloxazine exhibits significant hydrogen bonding interactions within its crystal structure, which influence its stability and reactivity .

- Solvent Effects: The tautomerization between alloxazine and isoalloxazine is notably affected by solvent composition, highlighting the importance of environmental factors in its chemical behavior .

Alloxazine shares structural characteristics with several related compounds. Below is a comparison highlighting its uniqueness:

Alloxazine's unique structural features and reactivity patterns distinguish it from these similar compounds, particularly regarding its tautomeric behavior and role as an electron carrier.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: Dudkin S, Iaroshenko VO, Sosnovskikh VY, Tolmachev AA, Villinger A, Langer P. Synthesis and reactivity of 5-polyfluoroalkyl-5-deazaalloxazines. Org Biomol Chem. 2013 Aug 28;11(32):5351-61. doi: 10.1039/c3ob26837c. PubMed PMID: 23846251.

3: Kanhed AM, Sinha A, Machhi J, Tripathi A, Parikh ZS, Pillai PP, Giridhar R, Yadav MR. Discovery of isoalloxazine derivatives as a new class of potential anti-Alzheimer agents and their synthesis. Bioorg Chem. 2015 Aug;61:7-12. doi: 10.1016/j.bioorg.2015.05.005. Epub 2015 May 21. PubMed PMID: 26042530.

4: Lans I, Frago S, Medina M. Understanding the FMN cofactor chemistry within the Anabaena Flavodoxin environment. Biochim Biophys Acta. 2012 Dec;1817(12):2118-27. doi: 10.1016/j.bbabio.2012.08.008. Epub 2012 Sep 7. PubMed PMID: 22982476.

5: Gurung AB, Aguan K, Mitra S, Bhattacharjee A. Identification of molecular descriptors for design of novel Isoalloxazine derivatives as potential Acetylcholinesterase inhibitors against Alzheimer's disease. J Biomol Struct Dyn. 2017 Jun;35(8):1729-1742. doi: 10.1080/07391102.2016.1192485. Epub 2016 Jul 28. PubMed PMID: 27410776.

6: Minor TR, Hanff TC. Adenosine signaling in reserpine-induced depression in rats. Behav Brain Res. 2015 Jun 1;286:184-91. doi: 10.1016/j.bbr.2015.02.032. Epub 2015 Feb 23. PubMed PMID: 25721738.

7: Tararina MA, Janda KD, Allen KN. Structural Analysis Provides Mechanistic Insight into Nicotine Oxidoreductase from Pseudomonas putida. Biochemistry. 2016 Dec 6;55(48):6595-6598. Epub 2016 Nov 18. PubMed PMID: 27933790.

8: Machhi J, Sinha A, Patel P, Kanhed AM, Upadhyay P, Tripathi A, Parikh ZS, Chruvattil R, Pillai PP, Gupta S, Patel K, Giridhar R, Yadav MR. Neuroprotective Potential of Novel Multi-Targeted Isoalloxazine Derivatives in Rodent Models of Alzheimer's Disease Through Activation of Canonical Wnt/β-Catenin Signalling Pathway. Neurotox Res. 2016 May;29(4):495-513. doi: 10.1007/s12640-016-9598-4. Epub 2016 Jan 21. PubMed PMID: 26797524.

9: Andrioli WJ, Lopes AA, Cavalcanti BC, Pessoa C, Nanayakkara NPD, Bastos JK. Isolation and characterization of 2-pyridone alkaloids and alloxazines from Beauveria bassiana. Nat Prod Res. 2017 Aug;31(16):1920-1929. doi: 10.1080/14786419.2016.1269091. Epub 2016 Dec 29. PubMed PMID: 28032511.

10: Prukała D, Gierszewski M, Karolczak J, Sikorski M. Study of photophysical properties of 5-deazaalloxazine and 1,3-dimethyl-5-deazaalloxazine in dependence of pH using different spectral techniques. Phys Chem Chem Phys. 2015 Jul 28;17(28):18729-41. doi: 10.1039/c5cp01566a. PubMed PMID: 26120609.

11: Bucci A, Yu TQ, Vanden-Eijnden E, Abrams CF. Kinetics of O2 Entry and Exit in Monomeric Sarcosine Oxidase via Markovian Milestoning Molecular Dynamics. J Chem Theory Comput. 2016 Jun 14;12(6):2964-72. doi: 10.1021/acs.jctc.6b00071. Epub 2016 May 19. PubMed PMID: 27168219; PubMed Central PMCID: PMC5501303.

12: Laptenok SP, Lukacs A, Brust R, Haigney A, Gil A, Towrie M, Greetham GM, Tonge PJ, Meech SR. Electron transfer quenching in light adapted and mutant forms of the AppA BLUF domain. Faraday Discuss. 2015;177:293-311. doi: 10.1039/c4fd00189c. PubMed PMID: 25633480.

13: Weber S, Kay CW, Bacher A, Richter G, Bittl R. Probing the N(5)-H bond of the isoalloxazine moiety of flavin radicals by X- and W-band pulsed electron-nuclear double resonance. Chemphyschem. 2005 Feb;6(2):292-9. PubMed PMID: 15751352.

14: Mollahosseini M, Karunaratne E, Gibson GN, Gascón JA, Papadimitrakopoulos F. Fullerene-Assisted Photoinduced Charge Transfer of Single-Walled Carbon Nanotubes through a Flavin Helix. J Am Chem Soc. 2016 May 11;138(18):5904-15. doi: 10.1021/jacs.5b13496. Epub 2016 Apr 29. PubMed PMID: 27127896.

15: Keirsse-Haquin J, Picaud T, Bordes L, de Gracia AG, Desbois A. Modulation of the flavin-protein interactions in NADH peroxidase and mercuric ion reductase: a resonance Raman study. Eur Biophys J. 2018 Apr;47(3):205-223. doi: 10.1007/s00249-017-1245-3. Epub 2017 Sep 9. PubMed PMID: 28889232.

16: Daniel B, Konrad B, Toplak M, Lahham M, Messenlehner J, Winkler A, Macheroux P. The family of berberine bridge enzyme-like enzymes: A treasure-trove of oxidative reactions. Arch Biochem Biophys. 2017 Oct 15;632:88-103. doi: 10.1016/j.abb.2017.06.023. Epub 2017 Jul 1. Review. PubMed PMID: 28676375.

17: Hamdane D, Bou-Nader C, Cornu D, Hui-Bon-Hoa G, Fontecave M. Flavin-Protein Complexes: Aromatic Stacking Assisted by a Hydrogen Bond. Biochemistry. 2015 Jul 21;54(28):4354-64. doi: 10.1021/acs.biochem.5b00501. Epub 2015 Jul 8. PubMed PMID: 26120776.

18: Cao X, Di M, Wang J. Expansion of the active site of the azoreductase from Shewanella oneidensis MR-1. J Mol Graph Model. 2017 Nov;78:213-220. doi: 10.1016/j.jmgm.2017.10.020. Epub 2017 Oct 31. PubMed PMID: 29100166.

19: Ferreira P, Martínez-Júlvez M, Medina M. Electron transferases. Methods Mol Biol. 2014;1146:79-94. doi: 10.1007/978-1-4939-0452-5_5. Review. PubMed PMID: 24764089.

20: Burgstaller P, Hermann T, Huber C, Westhof E, Famulok M. Isoalloxazine derivatives promote photocleavage of natural RNAs at G.U base pairs embedded within helices. Nucleic Acids Res. 1997 Oct 15;25(20):4018-27. PubMed PMID: 9321652; PubMed Central PMCID: PMC146990.